Diisopropyl phthalate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

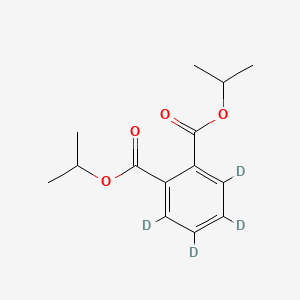

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H18O4 |

|---|---|

Poids moléculaire |

254.31 g/mol |

Nom IUPAC |

dipropan-2-yl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3/i5D,6D,7D,8D |

Clé InChI |

QWDBCIAVABMJPP-KDWZCNHSSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)C)C(=O)OC(C)C)[2H])[2H] |

SMILES canonique |

CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Diisopropyl Phthalate-d4 in Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Diisopropyl phthalate-d4 (DIPP-d4) in modern analytical research. Primarily utilized as a high-purity internal standard, DIPP-d4 is instrumental for the accurate quantification of diisopropyl phthalate (B1215562) and other related phthalate esters in a variety of complex matrices. Its importance spans environmental monitoring, toxicological research, and quality control in the pharmaceutical and consumer product industries.

Core Application: Isotope Dilution Mass Spectrometry

This compound is a deuterated analog of Diisopropyl phthalate, a common plasticizer that is frequently subject to regulatory scrutiny due to potential endocrine-disrupting properties. The core utility of DIPP-d4 lies in the isotope dilution technique, a gold-standard quantification method in mass spectrometry (MS).

In this method, a known quantity of the isotopically labeled standard (DIPP-d4) is added to a sample at the beginning of the analytical workflow.[1] Because DIPP-d4 is chemically identical to the native DIPP, it experiences the same physical and chemical effects throughout sample preparation, extraction, and analysis. This includes any loss of analyte during these steps.

However, as DIPP-d4 has a greater mass due to the replacement of four hydrogen atoms with deuterium, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in extraction efficiency and instrumental response. This technique is particularly crucial for trace-level detection in complex samples where matrix effects can significantly impact analytical results.

Key Research Areas

The application of this compound as an internal standard is critical in several research domains:

-

Environmental Monitoring: Quantifying the presence and concentration of phthalates in environmental samples such as water, soil, sediment, and air to assess pollution levels and ecosystem impact.

-

Human Biomonitoring: Measuring phthalate metabolites in biological matrices like urine and blood to determine human exposure levels and conduct toxicological risk assessments.

-

Food and Beverage Quality Control: Detecting the migration of phthalates from packaging materials into foodstuffs and beverages, ensuring consumer safety and regulatory compliance.

-

Pharmaceutical and Drug Development: Monitoring for leachable phthalates from plastic components used in drug manufacturing, storage, and delivery systems to ensure the purity and safety of pharmaceutical products.

Experimental Protocols and Methodologies

The following sections detail a representative experimental protocol for the analysis of phthalates, including Diisopropyl phthalate, in water samples using this compound as an internal standard, based on methodologies similar to EPA Method 8270D.

Sample Preparation: Liquid-Liquid Extraction

-

Sample Collection: Collect a 1-liter water sample in a pre-cleaned amber glass container.

-

Internal Standard Spiking: Add a precise volume of this compound solution (e.g., 50 µL of a 100 µg/mL solution) to the water sample.

-

pH Adjustment: Adjust the sample pH to < 2 using a suitable acid (e.g., 1:1 HCl).

-

Extraction:

-

Transfer the sample to a 2-liter separatory funnel.

-

Add 60 mL of dichloromethane (B109758) (DCM) to the funnel, seal, and shake vigorously for 2 minutes, with periodic venting.

-

Allow the layers to separate and drain the lower organic layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM, combining the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a column of anhydrous sodium sulfate (B86663) to remove residual water.

-

Concentrate the dried extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

-

Further concentrate to a final volume of 1.0 mL under a gentle stream of nitrogen.

-

-

Final Preparation: The sample is now ready for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The concentrated extract is analyzed using a GC-MS system. The following table summarizes typical instrumental conditions.

| Parameter | Specification |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent) |

| Oven Program | Initial temp 60 °C, hold for 2 min; ramp to 300 °C at 10 °C/min; hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quantification Ions | |

| Diisopropyl phthalate | m/z 149 (primary), 209 (secondary) |

| This compound | m/z 153 (primary), 213 (secondary) |

Data Presentation and Performance

The use of this compound allows for robust and reliable quantification. The following table presents representative method performance data for phthalate analysis, compiled from various studies.

| Analyte | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |

| Diethyl Phthalate (DEP) | Coffee Brew | 83 ± 5 | - | - |

| Di-n-butyl Phthalate (DBP) | Indoor Air | 91.3 - 99.9 | - | - |

| Di(2-ethylhexyl) Phthalate (DEHP) | Liquor | 89 - 112 | - | - |

| Various Phthalates | Non-alcoholic Beverages | 91.5 - 118.1 | 0.5 - 1.0 ng/L | 1.5 - 3.0 ng/L |

| Diisopropyl Phthalate (DiPP) | Bottled Water | - | 0.3 - 2.6 ng/mL | - |

Note: Data is compiled from multiple sources and represents typical performance; actual results will vary by laboratory, matrix, and specific method.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the analysis of phthalates in an environmental sample using this compound as an internal standard.

References

Diisopropyl Phthalate-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl phthalate-d4 (DIPP-d4) is the deuterated form of diisopropyl phthalate (B1215562) (DIPP), a phthalic acid ester. Due to the incorporation of four deuterium (B1214612) atoms, DIPP-d4 serves as an invaluable tool in analytical and research settings, primarily as an internal standard for the quantification of diisopropyl phthalate and other phthalates in various matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for analyte loss during sample preparation and instrumental analysis. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in experimental protocols relevant to researchers in environmental science, toxicology, and drug development.

Chemical Structure and Properties

This compound is structurally identical to its non-deuterated counterpart, with the exception of four deuterium atoms on the benzene (B151609) ring. This isotopic labeling does not significantly alter its chemical properties but provides a distinct mass difference, which is crucial for its use in mass spectrometry-based analytical techniques.[1]

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | This compound | [2] |

| Synonyms | 1,2-Benzenedicarboxylic Acid-d4 1,2-bis(1-methylethyl) ester, Diisopropyl Phthalic Acid-d4 | [3][4][5] |

| CAS Number | 2708282-44-2 | [2][3] |

| Molecular Formula | C₁₄H₁₄D₄O₄ | [4][5] |

| Molecular Weight | 254.31 g/mol | [2][4] |

| Appearance | Clear liquid or powder | [1][6] |

| Density | Approximately 1.07 g/cm³ at 20°C | [1] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, DMSO | [6] |

| Storage | 2-8°C, protected from air and light | [3][6] |

Synthesis

This compound is synthesized through isotopic labeling of diisopropyl phthalate.[1] The process typically involves the reaction of phthalic anhydride-d4 with isopropanol (B130326) in the presence of an acid catalyst. The resulting product is then purified using techniques such as distillation or chromatography to ensure high isotopic and chemical purity.

Applications in Research and Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of diisopropyl phthalate and other phthalates in complex matrices.[1] This is particularly important in:

-

Environmental Monitoring: Assessing the levels of phthalates in water, soil, air, and sediment.

-

Food Safety: Detecting phthalate contamination in food products and packaging materials.

-

Toxicological and Human Biomonitoring Studies: Measuring exposure to phthalates by analyzing their metabolites in biological samples such as urine and blood.

-

Consumer Product Testing: Ensuring compliance with regulations regarding phthalate content in toys, cosmetics, and medical devices.

Experimental Protocols: Quantification of Phthalates using DIPP-d4 as an Internal Standard

The following is a generalized experimental protocol for the analysis of phthalates in a given sample matrix using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation

-

Extraction: The method of extraction depends on the sample matrix.

-

Liquid Samples (e.g., water, beverages): Liquid-liquid extraction with a suitable organic solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) are commonly used.

-

Solid Samples (e.g., soil, food, plastic): Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction with an appropriate solvent system is employed.

-

-

Internal Standard Spiking: A known amount of this compound solution is added to the sample at the beginning of the sample preparation process. This allows for the correction of any analyte loss during the subsequent steps.

-

Cleanup: The extract may require a cleanup step to remove interfering compounds. This can be achieved using techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE).

-

Concentration: The cleaned extract is then concentrated to a small volume, typically under a gentle stream of nitrogen.

2. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: A small aliquot of the concentrated extract is injected into the GC system.

-

Separation: The phthalates are separated on a capillary column (e.g., DB-5ms).

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the target phthalates and the DIPP-d4 internal standard based on their specific mass-to-charge ratios (m/z).

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Injection: A portion of the final extract is injected into the LC system.

-

Separation: The analytes are separated on a C18 or phenyl-hexyl column using a mobile phase gradient (e.g., water and methanol/acetonitrile).

-

Detection: The mass spectrometer, typically a triple quadrupole, is operated in MRM mode. Specific precursor-to-product ion transitions for each phthalate and DIPP-d4 are monitored for highly selective and sensitive quantification.

-

3. Data Analysis

-

Quantification: The concentration of each target phthalate is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve prepared with known concentrations of the analytes and a constant concentration of the internal standard.

Experimental Workflow Diagram

Caption: Generalized workflow for phthalate analysis using this compound as an internal standard.

Application in Metabolic and Toxicological Studies

While the primary use of this compound is as an internal standard, deuterated compounds are also powerful tools in metabolic and toxicological research. The use of isotopically labeled compounds allows for the tracing of the parent compound and its metabolites through biological systems, distinguishing them from endogenous or background levels of the non-labeled compound.

Studies on other deuterated phthalates, such as D4-diethyl phthalate (DEP) and D4-di(2-ethylhexyl) phthalate (DEHP), have been conducted to investigate their absorption, distribution, metabolism, and excretion (ADME) in humans.[1] These studies have shown that phthalates are rapidly metabolized to their corresponding monoesters and, for higher molecular weight phthalates, further oxidized metabolites, which are then excreted in the urine.[1]

Although specific studies detailing the use of this compound as a metabolic tracer for diisopropyl phthalate are not widely available, the principles are the same. A proposed metabolic pathway for diisopropyl phthalate, based on the metabolism of other phthalates, is hydrolysis to monoisopropyl phthalate (MIPP), which is the primary urinary metabolite. The use of DIPP-d4 in such studies would enable precise tracking of the metabolic fate of diisopropyl phthalate without interference from environmental exposure to the non-deuterated form.

Potential Metabolic Pathway Diagram

Caption: Proposed metabolic pathway of this compound.

Conclusion

This compound is an essential tool for researchers and scientists in various fields. Its primary role as an internal standard in analytical methods ensures the high quality and reliability of data for the quantification of phthalates. Furthermore, its potential use as a tracer in metabolic and toxicological studies offers a powerful means to investigate the ADME of diisopropyl phthalate. This technical guide provides a foundational understanding of the properties and applications of this compound to support its effective use in research and development.

References

- 1. Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Diisopropyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Diisopropyl phthalate-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based analyses. This document outlines two primary synthetic strategies, providing detailed experimental protocols, quantitative data, and workflow visualizations to facilitate reproducible and efficient synthesis in a research and development setting.

Introduction

This compound is the deuterium-labeled analog of Diisopropyl phthalate (B1215562), a widely used plasticizer. The incorporation of four deuterium (B1214612) atoms onto the aromatic ring provides a distinct mass shift, making it an ideal internal standard for analytical applications, particularly in environmental monitoring, toxicology studies, and pharmacokinetic research.[1] Its use allows for the correction of matrix effects and variations during sample preparation and analysis, leading to more precise and reliable quantification of the parent compound. This guide details two robust synthetic pathways: the esterification of phthalic anhydride-d4 with isopropanol (B130326) and the direct deuteration of diisopropyl phthalate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₄H₁₄D₄O₄ |

| Molecular Weight | 254.31 g/mol [2] |

| CAS Number | 2708282-44-2[1] |

| Appearance | Solid |

| Boiling Point | 284 °C (of non-deuterated analog) |

| Melting Point | 131-134 °C (of phthalic anhydride-d4 precursor) |

| Isotopic Purity | Typically ≥98 atom % D |

Synthetic Strategies

There are two primary approaches for the synthesis of this compound:

-

Esterification of Phthalic Anhydride-d4 with Isopropanol: This is a common and reliable method that involves a two-step process starting from the commercially available Phthalic acid-d4.

-

Direct Deuteration of Diisopropyl Phthalate: This method involves the direct exchange of hydrogen atoms for deuterium atoms on the aromatic ring of the non-labeled Diisopropyl phthalate.

Route 1: Esterification of Phthalic Anhydride-d4 with Isopropanol

This synthetic route is often preferred due to the high isotopic purity of commercially available deuterated starting materials. The overall workflow is depicted below.

Caption: Workflow for the synthesis of this compound via esterification.

Experimental Protocol: Step 1 - Preparation of Phthalic Anhydride-d4 from Phthalic Acid-d4

This procedure describes the dehydration of commercially available Phthalic acid-d4.

Materials:

-

Phthalic acid-d4

-

Round-bottom flask

-

Distillation apparatus (short path) or sublimation apparatus

-

Heating mantle

Procedure:

-

Place the Phthalic acid-d4 into a round-bottom flask.

-

Heat the flask gently under atmospheric pressure or reduced pressure.

-

The Phthalic acid-d4 will dehydrate and sublime.

-

Collect the crystalline Phthalic anhydride-d4 on a cold finger or in the receiving flask.

-

The reaction is typically quantitative.

Experimental Protocol: Step 2 - Esterification of Phthalic Anhydride-d4 with Isopropanol

This protocol is adapted from established methods for the synthesis of dialkyl phthalates.

Materials:

-

Phthalic anhydride-d4 (1.0 eq)

-

Isopropanol (2.2 - 2.5 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.05 eq) or concentrated Sulfuric Acid (catalytic amount)

-

Toluene (B28343) or Benzene

-

Round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add Phthalic anhydride-d4 (1.0 eq), isopropanol (2.2 - 2.5 eq), and a suitable solvent such as toluene or benzene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Esterification: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring: The reaction is monitored by the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted phthalic anhydride.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Table 2: Summary of Typical Reaction Conditions for Esterification

| Parameter | Condition |

| Stoichiometry (Anhydride:Alcohol) | 1 : 2.2 - 2.5 |

| Catalyst | p-Toluenesulfonic acid or H₂SO₄ |

| Solvent | Toluene or Benzene |

| Reaction Temperature | Reflux |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 70 - 85% |

Route 2: Direct Deuteration of Diisopropyl Phthalate

This approach involves the direct exchange of aromatic protons on Diisopropyl phthalate with deuterium. Several methods can be employed, with acid-catalyzed and metal-catalyzed reactions being the most common.

Caption: General workflow for the direct deuteration of Diisopropyl phthalate.

General Methodologies for Direct Deuteration

-

Acid-Catalyzed Deuteration: This is a classic method for introducing deuterium onto an aromatic ring. It typically involves heating the aromatic compound with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O). The electrophilic aromatic substitution reaction leads to the exchange of hydrogen for deuterium.

-

Metal-Catalyzed Deuteration: Various transition metal catalysts can facilitate the H/D exchange.

-

Iridium-Catalyzed Ortho-Directed Exchange: Iridium catalysts can selectively deuterate the positions ortho to a directing group. For Diisopropyl phthalate, the ester groups could potentially direct the deuteration.

-

Palladium-Catalyzed Deuteration: Palladium on carbon (Pd/C) in the presence of a deuterium source like D₂O can be an effective system for H/D exchange on aromatic rings.

-

Representative Experimental Protocol: Acid-Catalyzed Deuteration

This is a general protocol that would require optimization for Diisopropyl phthalate.

Materials:

-

Diisopropyl phthalate

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterium oxide (D₂O)

-

Reaction vial or flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Sodium bicarbonate solution (saturated)

-

Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a reaction vial, dissolve Diisopropyl phthalate in a minimal amount of a suitable co-solvent if necessary. Add D₂O followed by the cautious addition of D₂SO₄.

-

Reaction: Heat the mixture with stirring at an elevated temperature (e.g., 100-150 °C) for an extended period (24-72 hours). The progress of the deuteration can be monitored by ¹H NMR spectroscopy by observing the decrease in the aromatic proton signals.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: The crude product should be purified, for example, by column chromatography on silica (B1680970) gel, to remove any byproducts and unreacted starting material.

Table 3: General Parameters for Direct Deuteration

| Parameter | Condition |

| Deuterium Source | D₂SO₄/D₂O or D₂O with a metal catalyst |

| Catalyst | Strong acid or Transition metal complex (e.g., Ir, Pd) |

| Reaction Temperature | 100 - 150 °C |

| Reaction Time | 24 - 72 hours |

| Isotopic Incorporation | Variable, requires optimization |

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to ensure high chemical and isotopic purity.

-

Purification:

-

Column Chromatography: Silica gel chromatography is effective for removing non-deuterated starting material and other impurities.

-

Vacuum Distillation: This is a suitable method for purifying the final liquid product.

-

-

Characterization:

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the level of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the disappearance or reduction of signals corresponding to the aromatic protons.

-

²H NMR: To confirm the presence and location of the deuterium atoms.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final product.

-

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. The esterification of Phthalic anhydride-d4 offers a more controlled and often higher-yielding route to a product with high isotopic purity. The direct deuteration method, while potentially more direct, typically requires significant optimization to achieve high levels of deuterium incorporation and may be less selective. The choice of method will depend on the availability of starting materials, the required isotopic purity, and the scale of the synthesis. For all methods, thorough purification and characterization are essential to ensure the quality of the final product for its intended analytical applications.

References

Diisopropyl phthalate-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides key technical specifications for Diisopropyl Phthalate-d4, a deuterated analog of Diisopropyl Phthalate. This stable isotope-labeled compound is primarily utilized as an internal standard in mass spectrometry-based analyses, such as in studies of plasticizers and their metabolites.

Chemical Identity and Properties

This compound is synthetically derived from Diisopropyl Phthalate, with four hydrogen atoms on the benzene (B151609) ring replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled form in analytical assays.

Quantitative Data Summary

The fundamental chemical identifiers and properties of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Source |

| CAS Number | 2708282-44-2 | [1][2] |

| Molecular Formula | C₁₄H₁₄D₄O₄ | [2][3][4] |

| Molecular Weight | 254.31 g/mol | [1][3][4] |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1,2-Bis(1-methylethyl) Ester-d4, Diisopropyl Phthalic Acid-d4 | [2][4] |

It is important to note that slight variations in the reported molecular weight may exist between different suppliers, typically around 254.31 to 254.32 g/mol [1][2].

Logical Relationship: Isotopic Labeling

The relationship between the parent compound and its deuterated analog is straightforward and is based on isotopic substitution.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Phthalates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated phthalates. These isotopically labeled compounds are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification, and play a crucial role in pharmacokinetic and metabolic studies within drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic pathways and analytical workflows.

Introduction to Deuterated Phthalates

Deuterated phthalates are synthetic analogs of common phthalate (B1215562) esters where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical reactivity to its non-deuterated counterpart. The subtle difference in mass is readily detectable by mass spectrometry, making deuterated phthalates excellent internal standards for the accurate quantification of phthalates in various matrices, including biological fluids, environmental samples, and pharmaceutical formulations.[1][2][3] Furthermore, their use in metabolic studies allows for the precise tracing of the metabolic fate of phthalate compounds in vivo and in vitro.[4][5]

Physical and Chemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium can lead to minor but measurable differences in the physical properties of molecules. These "isotope effects" are primarily due to the greater mass of deuterium, which affects bond vibrational energies. While extensive comparative data is not always readily available, this section compiles known physical properties of several common deuterated phthalates alongside their non-deuterated analogues.

Data Presentation: Physical and Chemical Properties of Phthalates

| Property | Dimethyl Phthalate (DMP) | Dimethyl Phthalate-d4 (DMP-d4) | Diethyl Phthalate (DEP) | Diethyl Phthalate-d4 (DEP-d4) | Di-n-butyl Phthalate (DBP) | Di-n-butyl Phthalate-d4 (DBP-d4) | Diisobutyl Phthalate (DIBP) | Diisobutyl Phthalate-d4 (DIBP-d4) | Bis(2-ethylhexyl) Phthalate (DEHP) | Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4) | Di-n-octyl Phthalate (DNOP) |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₆D₄O₄ | C₁₂H₁₄O₄ | C₁₂H₁₀D₄O₄ | C₁₆H₂₂O₄ | C₁₆H₁₈D₄O₄ | C₁₆H₂₂O₄ | C₁₆H₁₈D₄O₄ | C₂₄H₃₈O₄ | C₂₄H₃₄D₄O₄ | C₂₄H₃₈O₄ |

| Molecular Weight ( g/mol ) | 194.18 | 198.21[6][7][8] | 222.24 | 226.26[9] | 278.34[10] | 282.37 | 278.34[11] | 282.37[12] | 390.56 | 394.58[13] | 390.56 |

| Boiling Point (°C) | 282[6] | 282[6] | 298-299[14] | 298-299 | 340 | 340 | 327[12] | 327[12] | 386 | 231 (at 5 mmHg) | 384 |

| Melting Point (°C) | 2[6] | 2[6] | -3[15][14] | -3 | -35 | -35 | - | - | -50 | -50 | -25 |

| Density (g/mL at 25°C) | 1.19 | 1.214[16] | 1.12[15][14] | 1.158 | 1.043 | 1.058 | 1.039 | 1.039[12] | 0.985 | 0.996 | 0.980 (at 20°C)[17] |

| Solubility in Water | 4 g/L[18] | Not available | 1.08 g/L[19] | Not available | Slightly soluble | Not available | Insoluble[11][20] | Not available | Insoluble[21] | Not available | Insoluble[22] |

Note: Data for deuterated compounds are sourced from commercially available analytical standards and may have slight variations between suppliers. Boiling points at reduced pressure are indicated where applicable.

Experimental Protocols for Property Determination

The determination of the physical and chemical properties of deuterated phthalates follows established international standards and laboratory procedures. Key methodologies are outlined below.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range.

Detailed Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered deuterated phthalate is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample (e.g., a magnifying lens) is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point of the substance.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Detailed Methodology (Microscale Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid deuterated phthalate is placed in a small test tube or fusion tube.[23] A capillary tube, sealed at one end, is inverted and placed into the liquid.[23]

-

Apparatus: The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus adapted for boiling point determination.

-

Heating and Observation: The apparatus is heated gently. As the liquid heats, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is then removed. The temperature at which the stream of bubbles ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[8]

Density Measurement

Principle: Density is the mass of a substance per unit volume.

Detailed Methodology (Pycnometer or Graduated Cylinder Method):

-

Mass of Empty Container: The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.[24][25]

-

Volume of Liquid: A known volume of the liquid deuterated phthalate is carefully added to the container. For a pycnometer, it is filled to its calibrated volume. For a graduated cylinder, the volume is read from the meniscus.

-

Mass of Container and Liquid: The total mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.[24]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Detailed Methodology (Shake-Flask Method):

-

Equilibration: An excess amount of the deuterated phthalate is added to a known volume of the solvent (e.g., water) in a flask. The flask is then sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow undissolved solid to settle. The saturated solution is then carefully separated from the solid phase, typically by centrifugation followed by filtration through a non-reactive filter (e.g., PTFE).

-

Quantification: The concentration of the deuterated phthalate in the clear filtrate is determined using a suitable and validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Reporting: The solubility is reported as the concentration of the deuterated phthalate in the saturated solution at the specified temperature.

Visualizations of Relevant Pathways and Workflows

While deuterated phthalates themselves are not known to initiate unique signaling pathways, they are instrumental in studying the metabolic pathways of their non-deuterated counterparts and are fundamental to analytical workflows for their quantification.

Caption: General metabolic pathway of phthalates and their interaction with nuclear receptors leading to endocrine disruption.[4][5][25]

Caption: Experimental workflow for the quantification of phthalates using deuterated internal standards with GC-MS.[3][26]

Conclusion

Deuterated phthalates are essential tools for researchers, scientists, and drug development professionals. Their physical and chemical properties, which are closely aligned with their non-deuterated counterparts, make them ideal for use as internal standards in analytical testing, ensuring the accuracy and reliability of quantitative data. The ability to trace these labeled compounds through biological systems provides invaluable insights into the metabolism and potential toxicity of phthalates. The standardized experimental protocols for determining their physical properties ensure consistency and comparability of data across different laboratories and studies. This guide serves as a foundational resource for understanding and utilizing these critical compounds in scientific research.

References

- 1. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 邻苯二甲酸二甲酯-3,4,5,6-d4 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. Dimethyl phthalate-3,4,5,6-d4 | C10H10O4 | CID 45052096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Dibutyl phthalate - Wikipedia [en.wikipedia.org]

- 11. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diisobutyl phthalate-3,4,5,6-d4 98 atom % D | 358730-88-8 [sigmaaldrich.com]

- 13. Bis(2-ethylhexyl) Phthalate-d4 | TargetMol [targetmol.com]

- 14. DIETHYL PHTHALATE - Ataman Kimya [atamanchemicals.com]

- 15. Diethyl phthalate - Wikipedia [en.wikipedia.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. DI-N-OCTYL PHTHALATE | 117-84-0 [chemicalbook.com]

- 18. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]

- 19. TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 21. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 22. di-N-Octyl Phthalate | C24H38O4 | CID 8346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Dibutyl Phthalate | C16H22O4 | CID 3026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Diisopropyl Phthalate-d4: A Technical Material Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the material safety data for Diisopropyl Phthalate-d4. The information is compiled from various safety data sheets and chemical databases to ensure a high standard of accuracy and utility for laboratory and research professionals. This compound is a deuterated analog of Diisopropyl Phthalate (B1215562), often used as an internal standard in mass spectrometry-based analyses for environmental and toxicological studies.[1] While specific safety data for the deuterated form is limited, the safety profile is expected to be analogous to its non-deuterated counterpart.

Section 1: Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its proper handling, storage, and use in experimental settings. The data presented below has been aggregated from multiple sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄D₄O₄ | [2][3] |

| Molecular Weight | 254.31 g/mol | [2][4] |

| Appearance | Clear liquid | [1] |

| Odor | Mild aromatic odor | [1] |

| Density | ~1.07 g/cm³ at 20°C | [1] |

| Boiling Point | ~250°C (482°F) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [1] |

| Stability | Stable under normal laboratory conditions | [1] |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1,2-Bis(1-methylethyl) Ester-d4 | [2][3] |

Section 2: Hazard Identification and GHS Classification

Detailed hazard information for this compound is not extensively available. Therefore, the GHS classification for the parent compound, Diisopropyl Phthalate (CAS No. 605-45-8), is provided as a reference. Users should handle the deuterated compound with the same precautions.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [5][6] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer | [5][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5][6] |

GHS Hazard Communication Flowchart

The following diagram illustrates the standard workflow for communicating hazards as per the Globally Harmonized System (GHS).

Section 3: Experimental Protocols and Safe Handling

Proper experimental design includes rigorous safety protocols. The following sections detail essential procedures for handling this compound.

Personal Protective Equipment (PPE)

Selection of appropriate PPE is critical to minimize exposure. The following decision tree outlines the selection process.

Methodology:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7]

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear chemical-resistant gloves (e.g., neoprene) and a lab coat. Avoid prolonged or repeated skin contact.[8]

-

Hygiene: Wash hands thoroughly after handling. Change contaminated clothing promptly.[7][9]

Storage and Stability

Methodology:

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.

-

Stability: The material is stable under recommended storage conditions.[1][7]

Spill and Disposal Procedures

Methodology:

-

Containment: For spills, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or Chemizorb®).[7]

-

Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[7]

-

Cleaning: Clean the affected area thoroughly.

-

Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not flush into surface water or the sanitary sewer system.

Section 4: First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

First-Aid Response Flowchart

Experimental Protocols for First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Section 5: Toxicological Information

References

- 1. Buy this compound (EVT-1495543) [evitachem.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Diisopropyl phthalate | C14H18O4 | CID 11799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. toxicfreefuture.org [toxicfreefuture.org]

- 11. Toxicology of octamethylcyclotetrasiloxane (D4) - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Application of Diisopropyl Phthalate-d4 as an Analytical Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and analytical applications of Diisopropyl phthalate-d4. This deuterated internal standard is essential for accurate quantification of diisopropyl phthalate (B1215562) and other related phthalate plasticizers in various matrices. This document outlines its commercial sources, provides detailed experimental protocols for its use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents key data in a structured format.

Introduction

Diisopropyl phthalate (DIPP) is a widely used plasticizer that can be found in a variety of consumer and industrial products. Due to its potential endocrine-disrupting properties and widespread human exposure, regulatory bodies and researchers require sensitive and accurate methods for its quantification. This compound, a stable isotope-labeled internal standard, is a critical tool for achieving high accuracy and precision in these analytical methods by correcting for matrix effects and variations during sample preparation and analysis.[1][2][3]

Commercial Availability

This compound is commercially available from several reputable suppliers of analytical standards. The product is typically sold as a neat solid or in solution. Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain precise information on purity, isotopic enrichment, and storage conditions.

| Supplier | Product Code | Available Quantities | Purity/Isotopic Enrichment (Typical) |

| LGC Standards | TRC-D459452 | 1 mg, 5 mg, 10 mg | Purity: ≥98%, Isotopic Enrichment: 99 atom % D |

| CDN Isotopes | D-5543 | 0.05 g, 0.1 g | Isotopic Enrichment: 99 atom % D[4] |

| Clearsynth | CS-T-98189 | Inquire for details | High Purity |

| EvitaChem | EVT-1495543 | Inquire for details | High Purity |

| MedChemExpress | HY-W011926S | 1 mg, 5 mg | High Purity |

Experimental Protocols

The following are detailed methodologies for the use of this compound as an internal standard in GC-MS and LC-MS/MS analysis of phthalates. These protocols are based on established methods for phthalate analysis and can be adapted for specific research needs.[5][6][7][8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phthalate Analysis in Wine

This protocol is adapted from the International Organisation of Vine and Wine (OIV) method for the determination of phthalates in wines.[5][6][10]

3.1.1. Sample Preparation

-

To 12.5 mL of the wine sample in a 50 mL centrifuge tube, add 10 mL of isohexane.

-

Add a known amount of this compound internal standard solution.

-

Shake the mixture vigorously for at least one minute.

-

Allow the phases to separate. This can be accelerated by placing the tube in a 50°C ultrasound bath for 30 minutes.

-

Transfer 8 mL of the upper organic phase to a 10 mL test tube.

-

Evaporate the solvent under a gentle stream of nitrogen at 35°C until approximately 1 mL remains. Avoid complete dryness.

-

Transfer the concentrated extract to a GC vial for analysis.

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[11]

-

Injector Temperature: 280°C

-

Injection Mode: Splitless (1 µL)

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C, hold for 8 min

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

MS Source Temperature: 250°C

-

MS Transfer Line Temperature: 300°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Diisopropyl phthalate: Quantification ion m/z 149, Qualifier ions m/z 191, 209

-

This compound: Quantification ion m/z 153, Qualifier ions m/z 195, 213 (Predicted based on fragmentation patterns)

-

Caption: Workflow for GC-MS analysis of phthalates using a deuterated internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Phthalate Analysis in Alcoholic Beverages

This protocol is adapted from a Shimadzu application note for the analysis of phthalates in alcoholic drinks.[9]

3.2.1. Sample Preparation

-

Accurately weigh 5.0 g of the alcoholic beverage into a glass centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Centrifuge the sample at 6000 rpm for 20 minutes.

-

Transfer the supernatant to an LC vial for analysis.

3.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent

-

Mass Spectrometer: Shimadzu LCMS-8040 Triple Quadrupole or equivalent[9]

-

Column: Shim-pack XR-ODSIII (150 mm x 2.0 mm, 2.2 µm) or equivalent C18 column[9]

-

Column Temperature: 45°C

-

Mobile Phase A: 5 mmol/L ammonium (B1175870) acetate (B1210297) in water

-

Mobile Phase B: Methanol

-

Gradient Elution:

-

0-6.5 min: 45-90% B

-

6.5-7.0 min: 90-100% B

-

7.0-9.9 min: 100% B

-

9.9-10 min: 100-45% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

MS Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS Source Temperature: 250°C

-

Heat Block Temperature: 450°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Diisopropyl phthalate: Precursor ion m/z 251.1, Product ions m/z 149.1, 191.1 (example transitions, should be optimized)

-

This compound: Precursor ion m/z 255.1, Product ions m/z 153.1, 195.1 (predicted transitions, should be optimized)

-

Caption: Workflow for LC-MS/MS analysis of phthalates using a deuterated internal standard.

Conclusion

This compound is a readily available and essential analytical standard for researchers and professionals in the fields of environmental science, food safety, and drug development. Its use as an internal standard in chromatographic methods like GC-MS and LC-MS/MS significantly improves the accuracy and reliability of phthalate quantification. The detailed protocols provided in this guide serve as a valuable starting point for developing and validating robust analytical methods for the monitoring of diisopropyl phthalate and other related compounds.

References

- 1. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gcms.cz [gcms.cz]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 6. oiv.int [oiv.int]

- 7. sciex.com [sciex.com]

- 8. s4science.at [s4science.at]

- 9. shimadzu.com [shimadzu.com]

- 10. oiv.int [oiv.int]

- 11. spectroscopyonline.com [spectroscopyonline.com]

The Gold Standard: A Technical Guide to the Purpose and Application of Deuterium-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of the highest degree of accuracy and precision is paramount. This in-depth technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[1]

Core Principles and Advantages of Deuterium-Labeled Internal Standards

The fundamental principle behind using a deuterium-labeled internal standard (IS) is that it will experience the same analytical variations as the target analyte.[1] By adding a known concentration of the IS to all samples, calibrators, and quality control samples at the outset of the analytical process, any subsequent variability in sample handling or instrument response will affect both the analyte and the IS proportionally. The mass spectrometer can distinguish between the analyte and the heavier IS, allowing for the determination of the analyte concentration based on the ratio of their peak areas.[2]

The primary advantages of employing deuterium-labeled internal standards include:

-

Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since a deuterium-labeled IS ideally co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[3][4]

-

Compensation for Variability in Sample Preparation: Steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can have incomplete and variable analyte recovery. A deuterated IS, added before these steps, accounts for these losses.[3][5]

-

Correction for Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can all introduce errors. The use of an IS mitigates the impact of this instrumental drift.[5][6]

Quantitative Data Summary: The Impact of Internal Standard Selection

The selection of an appropriate internal standard has a profound impact on the accuracy and precision of a bioanalytical method. The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when utilizing deuterium-labeled internal standards compared to analog internal standards (structurally similar but not isotopically labeled) or no internal standard.

Table 1: Comparison of Assay Performance for Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Analog IS | 96.8 | 8.6 |

| Deuterated IS | 100.3 | 7.6 |

Data sourced from a study on the analysis of the depsipeptide marine anticancer agent kahalalide F. The use of a deuterated internal standard resulted in a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation).[3][7]

Table 2: Comparison of Assay Performance for Sirolimus

| Internal Standard Type | Coefficient of Variation (CV) (%) |

| Analog IS | 7.6 - 9.7 |

| Deuterated IS | 2.7 - 5.7 |

Data from an assay for the immunosuppressant sirolimus, demonstrating improved precision (lower %CV) with a deuterium-labeled sirolimus standard.[3]

Table 3: General Performance Comparison of Internal Standards

| Parameter | Deuterated Internal Standard | Analog Internal Standard |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% |

| Precision (%CV) | Typically <10% | Can be >15% |

| Matrix Effect Compensation | Effectively compensated | Inconsistent compensation |

This table provides a generalized comparison of the expected performance characteristics when using a deuterated internal standard versus a structural analog.[8]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for common sample preparation techniques and a general LC-MS/MS analysis workflow.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a common method for removing proteins from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Human plasma samples

-

Deuterium-labeled Internal Standard (IS) working solution

-

Acetonitrile (B52724) (ACN), LC-MS grade, chilled

-

Microcentrifuge tubes (1.5 mL) or 96-well plates

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

Methodology:

-

Thaw frozen plasma samples on ice until completely liquefied.

-

Vortex mix the samples for 10 seconds to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the IS working solution.[1]

-

Vortex briefly to mix.

-

Add 250 µL of ice-cold acetonitrile to precipitate the proteins.[1]

-

Vortex vigorously for 30 seconds.

-

Centrifuge the samples at 14,800 rpm for 2 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube or well.

-

The supernatant is now ready for injection into the LC-MS/MS system or for further processing if needed.

Protocol 2: Liquid-Liquid Extraction for Urine Samples

This protocol is suitable for extracting analytes from urine samples.

Materials:

-

Urine samples

-

Deuterium-labeled Internal Standard (IS) working solution

-

Extraction solvent (e.g., 9:1 dichloromethane:methanol)

-

Collection vials

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Methodology:

-

Quantitatively transfer 2 mL of urine to a collection vial.[9]

-

Add a known volume of the IS working solution.[9]

-

Add 5 mL of the extraction solvent to the vial.[9]

-

Vortex vigorously for 2 minutes to ensure thorough mixing.[9]

-

Allow the layers to separate. If an emulsion forms, centrifugation may be necessary to break it.[9]

-

Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.[9]

-

Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Tissue Homogenates

This protocol provides a general workflow for cleaning up and concentrating analytes from complex tissue homogenate samples.

Materials:

-

Tissue homogenate samples

-

Deuterium-labeled Internal Standard (IS) working solution

-

SPE cartridges (selection depends on analyte properties)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent

-

Elution solvent

-

SPE manifold

Methodology:

-

Add a known amount of the IS working solution to the tissue homogenate.

-

Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol) through the SPE cartridge.[10]

-

Equilibration: Pass 1-2 column volumes of water or a buffer matching the sample's pH through the cartridge. Do not let the sorbent bed dry out.[10]

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).[10]

-

Washing: Pass a wash solvent through the cartridge to remove interfering compounds. The wash solvent should be strong enough to elute interferences but weak enough to retain the analyte.

-

Elution: Elute the analyte and internal standard from the cartridge using a strong elution solvent.

-

The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

General LC-MS/MS Analysis Workflow

While specific parameters will vary depending on the analyte and instrumentation, the following provides a generalized workflow for a quantitative bioanalytical assay.

-

Chromatographic Separation:

-

Column: Select a suitable HPLC or UHPLC column (e.g., C18) based on the analyte's polarity.

-

Mobile Phase: Use a gradient or isocratic mobile phase (e.g., a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the analyte from matrix components.

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: Inject a small volume (e.g., 2-10 µL) of the prepared sample.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for a wide range of compounds.

-

Polarity: Operate in either positive or negative ion mode, depending on the analyte's ability to gain or lose a proton.

-

Detection Mode: Use Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting a specific precursor ion for the analyte and its IS and then monitoring for a specific product ion for each. This provides high selectivity and sensitivity.

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and source temperature for both the analyte and the IS to achieve the best signal intensity.

-

-

Data Processing and Quantification:

-

Peak Integration: Integrate the peak areas of the analyte and the IS in the chromatograms.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the IS for each sample, calibrator, and QC.[1]

-

Calibration Curve Generation: Construct a calibration curve by plotting the analyte/IS peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[1]

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their analyte/IS peak area ratios from the calibration curve.[1]

-

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex processes and logical dependencies. The following visualizations, created using the DOT language, depict key workflows and concepts in bioanalysis employing deuterium-labeled standards.

References

- 1. a protein precipitation extraction method [protocols.io]

- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Lab Chapter 7.4 [people.whitman.edu]

- 10. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

Diisopropyl Phthalate-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diisopropyl phthalate-d4. The information presented herein is crucial for maintaining the integrity of this compound in research and developmental applications, ensuring the accuracy and reproducibility of experimental results. While specific quantitative stability data for the deuterated form is limited, this guide synthesizes available information on Diisopropyl phthalate (B1215562) and related phthalate esters to provide a robust framework for its handling and storage.

Chemical Properties and Stability Profile

This compound is the deuterated analog of Diisopropyl phthalate, a diester of phthalic acid. The incorporation of deuterium (B1214612) atoms makes it a valuable internal standard for mass spectrometry-based quantitative analysis.[1] Generally, this compound is a clear, colorless liquid.[1] It is considered stable under standard laboratory conditions.[2][3] However, its stability can be compromised by several factors, including temperature, pH, and exposure to light.

Thermal Stability

This compound is expected to be stable at room temperature for extended periods when stored properly.[2] However, elevated temperatures can accelerate degradation. For long-term storage, particularly for the neat compound or in a solid form, refrigeration is recommended to minimize any potential thermal decomposition.

pH and Hydrolytic Stability

The primary degradation pathway for this compound is hydrolysis of the ester bonds.[1] This reaction is catalyzed by both acids and bases, yielding phthalic acid-d4 and isopropanol. The rate of hydrolysis is significantly influenced by the pH of the solution.

Table 1: Summary of pH-Dependent Hydrolytic Stability

| pH Condition | Stability | Primary Degradation Products |

| Neutral (pH ~7) | Relatively Stable | Phthalic acid-d4, Isopropanol |

| Acidic (pH < 7) | Increased Hydrolysis | Phthalic acid-d4, Isopropanol |

| Basic (pH > 7) | Significantly Increased Hydrolysis | Phthalate-d4 salt, Isopropanol |

Note: This data is qualitative and based on the general behavior of phthalate esters.

Photostability

Exposure to ultraviolet (UV) and visible light can potentially lead to the degradation of this compound. To ensure the integrity of the compound, particularly when in solution, it is crucial to protect it from light.

Recommended Storage Conditions

Proper storage is paramount to preserving the chemical integrity of this compound. The following conditions are recommended based on available data for the non-deuterated analog and general principles of chemical storage.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | ||

| Long-term (> 6 months) | 2-8°C (Refrigerator)[4] | To minimize thermal degradation and slow down potential hydrolysis. |

| Short-term (< 6 months) | Room Temperature (20-25°C) | Acceptable for shorter durations if protected from light and moisture. |

| Container | Tightly sealed, amber glass vial | To prevent exposure to light and moisture, and to avoid leaching of contaminants from plastic containers. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage of the neat compound to prevent oxidation. |

| Form | Neat (undissolved) or in a suitable solvent | Solutions may be less stable and should be prepared fresh when possible.[5][6] |

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific laboratory capabilities and the intended application of the compound.

Protocol for Assessing Hydrolytic Stability

This protocol outlines a method to evaluate the stability of this compound in aqueous solutions at different pH values.

-

Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 9.

-

Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol). Spike the stock solution into each buffer to a final concentration suitable for the analytical method.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 25°C and an accelerated condition of 40°C) in sealed vials, protected from light.

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Sample Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples using a validated analytical method, such as LC-MS/MS, to quantify the remaining this compound and the formation of phthalic acid-d4.

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate at each pH.

Protocol for Assessing Photostability

This protocol is based on the ICH Q1B guideline for photostability testing.

-

Sample Preparation: Prepare samples of this compound, both as the neat substance and in a relevant solvent, in photochemically transparent containers (e.g., quartz).

-

Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.

-

Light Exposure: Expose the samples to a light source that provides both visible and UV output, such as a xenon or metal halide lamp. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.

-

Temperature Control: Maintain a constant temperature during the exposure to distinguish between thermal and photodegradation.

-

Sample Analysis: At the end of the exposure period, analyze both the exposed and control samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the extent of degradation.

-

Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.

Signaling Pathways and Workflows

Degradation Pathway of this compound

The primary chemical degradation pathway for this compound under hydrolytic conditions is a two-step ester hydrolysis.

Caption: Hydrolysis degradation pathway of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting a stability study of this compound.

Caption: General workflow for a this compound stability study.

Conclusion

While this compound is a stable compound under recommended storage conditions, its integrity can be compromised by exposure to high temperatures, non-neutral pH, and light. For critical applications, it is imperative to store the compound in a refrigerator at 2-8°C, in tightly sealed amber glass vials, and to prepare solutions fresh. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own stability assessments tailored to their specific needs, ensuring the reliability of their results.

References

A Deep Dive into Diisopropyl Phthalate and its Deuterated Analog: A Technical Guide for Researchers

This technical guide provides a comprehensive comparison of Diisopropyl Phthalate (B1215562) and its isotopically labeled counterpart, Diisopropyl Phthalate-d4. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental differences in their physicochemical properties, analytical applications, and biological interactions.

Core Physicochemical Differences

The primary distinction between Diisopropyl phthalate and this compound lies in the substitution of four hydrogen atoms with deuterium (B1214612) atoms on the benzene (B151609) ring in the latter. This isotopic labeling results in a nominal mass increase of four Daltons, a critical feature for its application in analytical chemistry. While many physical properties are closely related, this mass difference is the cornerstone of their differential utility.

Table 1: Comparative Physicochemical Properties

| Property | Diisopropyl Phthalate | This compound | Data Source(s) |

| Molecular Formula | C₁₄H₁₈O₄ | C₁₄H₁₄D₄O₄ | [1][2] |

| Molecular Weight | 250.29 g/mol | 254.31 g/mol | [1][2] |

| CAS Number | 605-45-8 | 2708282-44-2 | [3][4] |

| Melting Point | 20 °C | Not available | [5] |

| Boiling Point | ~313 °C (estimated) | Not available | [5] |

| Density | 1.063 g/mL at 20 °C | ~1.07 g/cm³ at 20°C | [3][6] |

The Significance of Isotopic Labeling: Applications in Quantitative Analysis

Diisopropyl phthalate is primarily utilized as a plasticizer in a variety of industrial applications.[7] In contrast, this compound serves a highly specialized role as an internal standard in quantitative analytical techniques, particularly in conjunction with mass spectrometry (e.g., GC-MS or LC-MS).[3]

The utility of a deuterated internal standard stems from its chemical similarity to the analyte of interest. It co-elutes with the unlabeled compound during chromatographic separation and exhibits nearly identical ionization efficiency in the mass spectrometer. However, due to its higher mass, it is readily distinguishable from the native analyte by the detector. This allows for precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.

The Kinetic Isotope Effect

A subtle but significant difference in the chemical reactivity of the two compounds arises from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond on the aromatic ring will proceed at a slightly slower rate for this compound compared to its non-deuterated counterpart. While often negligible in many applications, this effect can be a crucial consideration in mechanistic and kinetic studies.

Experimental Protocol: Quantification of Diisopropyl Phthalate using GC-MS and a Deuterated Internal Standard

The following is a generalized protocol for the quantification of Diisopropyl phthalate in a sample matrix (e.g., environmental or biological samples) using this compound as an internal standard. This method is adapted from established procedures for phthalate analysis.[8][9]

Objective: To accurately determine the concentration of Diisopropyl phthalate in a sample.

Materials:

-

Sample containing Diisopropyl phthalate

-

Diisopropyl phthalate analytical standard

-

This compound internal standard solution (of known concentration)

-

High-purity solvents (e.g., hexane, acetone)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., 5% phenyl-methyl silicone)

-

Standard laboratory glassware and equipment

Methodology:

-

Sample Preparation:

-

Accurately weigh or measure the sample.

-